molecular formula C7H14N2O B2712402 2-Cyclopentylacetohydrazide CAS No. 20287-25-6

2-Cyclopentylacetohydrazide

Cat. No. B2712402
CAS RN: 20287-25-6
M. Wt: 142.202
InChI Key: JUEVXKQPVUYIEJ-UHFFFAOYSA-N
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Description

2-Cyclopentylacetohydrazide (CPAH) is a chemical compound with the molecular formula C7H14N2O. It has a CAS Number of 20287-25-6 .

Scientific Research Applications

Synthesis of Cyclobutane-Containing Natural Products

2-Cyclopentylacetohydrazide can be used in the [2 + 2] cycloaddition, which is a primary and commonly used method for synthesizing cyclobutanes . This method has been applied in the chemical synthesis of selected cyclobutane-containing natural products over the past decade .

Development of Bioactive Drug Molecules

The cyclobutane subunit, which can be synthesized using 2-Cyclopentylacetohydrazide, is prevalent in various drugs and drug prototypes such as boceprevir . These structures exhibit diverse biological activities with potential medicinal value .

Synthesis of Antitumor Agents

2-Cyclopentylacetohydrazide can be used in the synthesis of hydrazide-hydrazone derivatives, which have been utilized in the synthesis of coumarin, pyridine, thiazole, and thiophene derivatives with antitumor activity .

Design of Pharmaceuticals

Cyclobutane motifs, which can be synthesized using 2-Cyclopentylacetohydrazide, serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry .

Treatment of Rheumatoid Arthritis

In 2012, Pfizer launched Xeljanz, a medication targeting the JAK1/JAK3 receptors for the treatment of rheumatoid arthritis. The drug incorporates a cyclobutane structure, which can be synthesized using 2-Cyclopentylacetohydrazide .

Treatment of JAK1-Mediated Autoimmune Diseases

Abrocitinib, a sulphonamide derivative approved by FDA for marketing in 2023, was developed by replacing the piperidine structure in Xeljanz with a 1,3-disubstituted cyclobutane structure. This increased the selectivity by 28 times towards the JAK1 receptor in the treatment of JAK1-mediated autoimmune diseases .

Mechanism of Action

The mechanism of action for 2-Cyclopentylacetohydrazide is not specified in the search results. In general, the mechanism of action refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Future Directions

While specific future directions for 2-Cyclopentylacetohydrazide are not mentioned in the search results, the field of chemistry, particularly involving nitrogen-based heterocycles, is expected to see significant advancements due to improvements in computational power and artificial intelligence approaches .

properties

IUPAC Name

2-cyclopentylacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-9-7(10)5-6-3-1-2-4-6/h6H,1-5,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEVXKQPVUYIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentylacetohydrazide

CAS RN

20287-25-6
Record name 2-cyclopentylacetohydrazide
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